cis-2-Aminocyclopentane-1-sulfonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

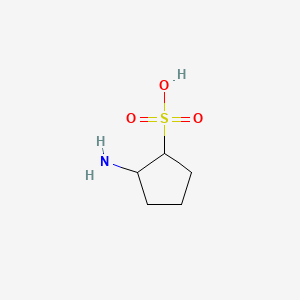

2D Structure

3D Structure

Properties

IUPAC Name |

2-aminocyclopentane-1-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3S/c6-4-2-1-3-5(4)10(7,8)9/h4-5H,1-3,6H2,(H,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTFEAHNXKUSKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)S(=O)(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cis 2 Aminocyclopentane 1 Sulfonic Acid and Its Stereoisomers

Strategies for Enantiopure Cyclic Aminocyclopentane Sulfonic Acid Synthesis

The preparation of enantiomerically pure cyclic amino sulfonic acids, such as the isomers of 2-aminocyclopentane-1-sulfonic acid, relies on a range of synthetic strategies. These methods are designed to separate enantiomers from a racemic mixture or to create the desired stereochemistry from the outset of the synthesis.

Enzymatic resolution has emerged as a powerful tool for the separation of enantiomers under mild reaction conditions. This technique utilizes the stereoselectivity of enzymes, such as lipases and proteases, to selectively catalyze a reaction on one enantiomer in a racemic mixture, leaving the other unreacted. For precursors of cyclic amino sulfonic acids, such as racemic esters, enzymes can selectively hydrolyze one enantiomer to its corresponding acid, which can then be separated from the unreacted ester. google.comgoogle.com

The efficiency of enzymatic resolution depends on several factors, including the choice of enzyme, solvent, and reaction conditions like temperature. google.com For instance, serine carboxypeptidases have been found to selectively hydrolyze one isomer from a racemic mixture of α-tertiary carboxylic acid esters. google.com The process typically involves incubating the racemic starting material with the enzyme in a buffered solution or an organic solvent. google.com The reaction is monitored until significant conversion is achieved, after which the product and the remaining unreacted starting material, now enriched in the other enantiomer, are separated. google.com Although highly effective, this method can be limited by the high cost of enzymes and the need for long reaction times to achieve high enantiomeric excess. google.com

Table 1: Key Parameters in Enzymatic Resolution

| Parameter | Description | Typical Range/Value |

|---|---|---|

| Substrate Concentration | Amount of racemic starting material per unit volume of solvent. | 5 - 200 mg/mL |

| Enzyme Concentration | Amount of enzyme used relative to the solvent volume. | 5 - 40 mg/mL |

| Temperature | The temperature at which the reaction is conducted. | 4 - 60 °C |

| Reaction Time | Duration required to achieve desired conversion and optical purity. | 5 - 50 hours |

A classical and widely used method for resolving racemic mixtures is through the formation of diastereomeric salts. This technique involves reacting a racemic acid or base with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. libretexts.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. libretexts.orgresearchgate.net

For resolving a racemic amino sulfonic acid, a chiral base such as brucine, strychnine, or (S)-phenylethylamine can be employed. libretexts.orgnih.gov Conversely, for a racemic base, a chiral acid like (+)-tartaric acid or (+)-camphor-10-sulfonic acid is used. libretexts.orgnih.gov The choice of resolving agent and solvent is crucial, as it determines the difference in solubility between the two diastereomeric salts. nih.gov One diastereomer will preferentially crystallize from the solution, allowing for its separation by filtration. google.com The optically pure compound is then recovered by treating the separated diastereomeric salt with an acid or base to remove the resolving agent. libretexts.orggoogle.com This process may require multiple recrystallizations to achieve high optical purity. libretexts.org

Table 2: Common Chiral Resolving Agents

| Resolving Agent Type | Examples | Used to Resolve |

|---|---|---|

| Chiral Bases | Brucine, Strychnine, Quinine, (S)-1-Phenylethylamine | Racemic Acids |

| Chiral Acids | (+)-Tartaric acid, (-)-Malic acid, (+)-Camphor-10-sulfonic acid | Racemic Bases |

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds (aldehydes or ketones). wikipedia.org This reaction can be a key step in the synthesis of cyclic amino sulfonic acid precursors, such as 2-aminocyclopentanecarboxylic acid. The process involves the reaction of a ketone, like ethyl 2-oxocyclopentanecarboxylate, with an amine to form an intermediate imine or enamine, which is then reduced to the corresponding amine. acs.orgyoutube.com

The reaction can be performed in a one-pot procedure where the carbonyl compound, amine, and a reducing agent are combined. youtube.com A key challenge is the choice of reducing agent. Strong reducing agents like sodium borohydride can reduce the starting carbonyl compound before imine formation. youtube.com Milder reducing agents, such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (Na(AcO)₃BH), are often preferred because they selectively reduce the iminium ion intermediate over the ketone or aldehyde. youtube.comrit.edu Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is another effective method for the reduction step. wikipedia.orgyoutube.com

Table 3: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Characteristics |

|---|---|---|

| Sodium Cyanoborohydride | NaBH₃CN | Mild; selectively reduces iminium ions. youtube.com |

| Sodium Triacetoxyborohydride | Na(AcO)₃BH | Mild and less toxic than NaBH₃CN. rit.edu |

| Sodium Borohydride | NaBH₄ | Can be used in a stepwise procedure after imine formation. organic-chemistry.org |

The synthesis of taurine (2-aminoethanesulfonic acid) and its analogues can be achieved through various synthetic routes, including three-component reactions. rsc.orgnih.gov A notable method involves the amino-sulfonation of alkenes. In this approach, an alkene, a sulfur trioxide-dimethylformamide complex (SO₃·DMF), and acetonitrile react in a three-component system. researchgate.net This is followed by hydrolysis to yield 2-aminoalkanesulfonic acids. researchgate.net

This method provides a direct and versatile pathway to synthesize a variety of taurine analogues with different substitution patterns. researchgate.net The reaction can be accelerated, and the formation of by-products can be minimized by the addition of trifluoromethanesulfonic acid to the reaction mixture. researchgate.net This strategy is particularly relevant for creating cyclic taurine analogues, which could include structures like cis-2-aminocyclopentane-1-sulfonic acid, by starting with a suitable cyclic alkene.

The synthesis of polyhydroxylated aminocyclopentane derivatives often starts from readily available chiral precursors like carbohydrates. acs.orgnih.gov Sugars such as d-mannose and d-galactose can be converted into highly functionalized cyclopentane (B165970) β-amino acids through a sequence of reactions. acs.orgnih.gov

A common strategy involves a ring-closing metathesis (RCM) reaction of a diene intermediate derived from a sugar to form the cyclopentene ring. nih.gov This is followed by key steps such as an aza-Michael amination of an α,β-unsaturated carboxylic acid derivative to introduce the amino group stereoselectively. acs.orgnih.gov Another approach utilizes a Michael addition of a carboxyl synthetic equivalent to a sugar-derived nitroalkene. mdpi.comsciforum.net The nitro group can subsequently be reduced to an amino group to complete the synthesis of the β-amino acid functionality. mdpi.comsciforum.net These methods allow for the stereocontrolled synthesis of complex cyclic amino acids with multiple stereocenters.

Synthesis of Specific Stereoisomers, e.g., (1S,2S)-2-aminocyclopentane-1-sulfonic acid and this compound

While direct synthetic routes specifically for this compound are not extensively documented, strategies used for the synthesis of its close structural analogue, cis-2-aminocyclopentanecarboxylic acid (cis-ACPC), provide a viable blueprint. vulcanchem.com The synthesis of specific stereoisomers like (1S,2S)-2-aminocyclopentanecarboxylic acid often begins with a reductive amination of ethyl 2-oxocyclopentanecarboxylate using an enantiopure chiral amine, such as (S)-α-phenylethylamine. acs.org

The resulting diastereomeric mixture of amino esters can then be separated. However, isolation of the pure cis-isomer can be challenging. nih.gov One effective method involves the crystallization of the diastereomeric mixture with a chiral acid, such as (+)-dibenzoyl-d-tartaric acid ((D)-DBTA), which efficiently removes impurities and allows for the isolation of a specific diastereomeric salt. nih.gov

Subsequent steps involve the removal of the chiral auxiliary group, typically through hydrogenolysis, followed by hydrolysis of the ester to yield the desired enantiopure amino acid. nih.govacs.org For example, after separation, the chiral auxiliary on the nitrogen can be removed using hydrogen gas and a palladium catalyst. The final step is acid-catalyzed hydrolysis to convert the ethyl ester to the carboxylic acid, yielding the target stereoisomer, such as (1S,2S)-2-aminocyclopentanecarboxylic acid hydrochloride. nih.gov It is proposed that analogous sulfonation strategies could be applied to these intermediates to access the target sulfonic acid derivatives.

Analytical Methods for Enantiomeric Purity Assessment of Cyclic Amino Sulfonic Acids

The determination of enantiomeric purity is critical in the synthesis of chiral molecules. For cyclic amino sulfonic acids and their derivatives, several analytical techniques are employed to separate and quantify the enantiomers. These methods can be broadly categorized as direct or indirect. nih.gov The indirect approach involves derivatizing the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral chromatography column. nih.govnih.gov The direct approach, which is more commonly used, utilizes a chiral environment, either a chiral stationary phase (CSP) in chromatography or a chiral selector in capillary electrophoresis. nih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for chiral separations. up.pt The primary method involves the use of Chiral Stationary Phases (CSPs). A wide variety of CSPs are commercially available, with polysaccharide-based (e.g., cellulose and amylose derivatives) and cyclodextrin-based CSPs being the most common. nih.govup.pt

Macrocyclic Glycopeptide CSPs : Stationary phases like those based on teicoplanin and vancomycin are particularly effective for the separation of free amino acids. chromatographytoday.comnih.gov They offer broad selectivity for various amino acid structures, including cyclic ones, and are compatible with mass spectrometry (MS) detection. chromatographytoday.comsigmaaldrich.com

Cyclodextrin-Based CSPs : These are cyclic oligosaccharides that can separate enantiomers based on inclusion complexation. nih.gov Different derivatives of β-cyclodextrin are often used as chiral selectors. nih.gov

Ligand Exchange Chromatography : This technique uses a CSP that incorporates a chiral ligand, often an amino acid, which complexes with a metal ion (e.g., copper(II)). Enantiomeric separation occurs based on the differential stability of the diastereomeric metal complexes formed with the analyte enantiomers. up.ptchromatographytoday.com

A recent development is the use of chiral HPLC coupled with tandem mass spectrometry (HPLC-ESI-MS/MS), which provides a rapid and accurate method for determining the chiral purity of amino acids within a peptide, avoiding the need for derivatization. nih.gov

Gas Chromatography (GC)

Gas chromatography is another powerful technique for enantiomeric purity assessment. For non-volatile compounds like amino acids, derivatization is necessary to increase their volatility. cat-online.com The typical procedure involves:

Hydrolysis : If the amino acid is part of a larger molecule, an initial hydrolysis step is performed.

Derivatization : The free amino acid is then derivatized, for example, by esterification followed by acylation with achiral reagents.

Separation : The volatile derivatives are then separated on a chiral GC column. cat-online.com

This method is highly sensitive and can determine the presence of an undesired enantiomer down to 0.1%. cat-online.com

Capillary Electrophoresis (CE)

Capillary electrophoresis has emerged as a significant alternative to chromatographic methods for chiral separations. mdpi.com Its advantages include high separation efficiency, short analysis times, and low consumption of solvents and samples. up.ptmdpi.com In chiral CE, a chiral selector is added to the background electrolyte. Cyclodextrins are the most commonly used chiral selectors in this technique. up.ptmdpi.com The separation is based on the differential mobility of the diastereomeric complexes formed between the enantiomers and the chiral selector in the electric field.

| Analytical Method | Principle | Common Chiral Selectors/Phases | Key Advantages |

| HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | Polysaccharides, Macrocyclic Glycopeptides (Teicoplanin, Vancomycin), Cyclodextrins, Ligand Exchange. nih.govup.ptchromatographytoday.com | Wide applicability, numerous available CSPs, preparative scale possible. up.pt |

| GC | Separation of volatile diastereomeric derivatives on a chiral column. | Requires derivatization (e.g., esterification/acylation) before analysis on a chiral column. cat-online.com | High resolution and sensitivity. cat-online.com |

| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the electrolyte. | Cyclodextrins, Macrocyclic Antibiotics, Crown Ethers. mdpi.com | High efficiency, short analysis time, low sample/reagent consumption. up.ptmdpi.com |

Computational Chemistry and Theoretical Studies

Molecular Orbital Calculations for Geometric and Electronic Structure

Molecular orbital (MO) theory and computational methods like Density Functional Theory (DFT) are pivotal in characterizing the geometric and electronic properties of cis-2-Aminocyclopentane-1-sulfonic acid. These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the molecule.

Theoretical studies on molecules with similar functional groups, such as sulfonylated amino acids and other amino sulfonic acids, often employ methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and DFT with various basis sets (e.g., 6-31G, 6-311++G ) to analyze their electronic structure. For instance, a computational study on 4-Amino-3-Hydroxynaphthalene-1-sulfonic acid utilized the B3LYP functional with 6-31G(D) and 6-31+G(D) basis sets to investigate its atomic charge distributions, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps. journalirjpac.com

These analyses for this compound would reveal the distribution of electron density, identify the most reactive sites, and help in understanding its chemical behavior. The calculated energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they provide insights into the molecule's ability to donate or accept electrons, which is crucial for its reactivity and potential interactions.

Table 1: Representative Theoretical Methods for Electronic Structure Calculation

| Computational Method | Basis Set | Typical Properties Calculated |

| Density Functional Theory (DFT) - B3LYP | 6-31G(d) | Optimized geometry, atomic charges, HOMO/LUMO energies |

| Hartree-Fock (HF) | 6-31+G(d,p) | Electronic energy, molecular orbitals |

| Møller-Plesset Perturbation Theory (MP2) | 6-311++G(d,p) | More accurate energy calculations including electron correlation |

Conformational Energy Landscape Analysis

The biological activity and physical properties of flexible molecules like this compound are intrinsically linked to their conformational preferences. Conformational analysis is the study of the energetics of different spatial arrangements (conformers) of a molecule. lumenlearning.comchemistrysteps.com For cyclopentane (B165970) derivatives, the ring is not planar and adopts puckered conformations to alleviate torsional strain. The most stable conformations are typically the 'envelope' and 'twist' forms. libretexts.org

In this compound, the substituents (amino and sulfonic acid groups) are on the same side of the ring. A conformational energy landscape analysis would involve systematically exploring the potential energy surface of the molecule by rotating its single bonds to identify all stable conformers and the energy barriers between them. This analysis helps in understanding the relative populations of different conformers at a given temperature. The stability of each conformer is determined by a combination of factors including angle strain, torsional strain, and steric interactions between the substituents. lumenlearning.comlibretexts.org

The general principle is that bulky groups prefer to occupy positions that minimize steric hindrance. lumenlearning.com For a substituted cyclopentane, the substituents can be in either axial or equatorial-like positions in the puckered ring. The conformational analysis would aim to identify the lowest energy conformation, which is the most populated and likely the biologically active one.

Table 2: Factors Influencing Conformational Stability

| Factor | Description |

| Angle Strain | Deviation from ideal bond angles (109.5° for sp³ carbons). libretexts.org |

| Torsional Strain | Repulsive interactions between bonding electrons in adjacent bonds. chemistrysteps.comlibretexts.org |

| Steric Strain | Repulsive interactions between non-bonded atoms or groups in close proximity. lumenlearning.com |

In Silico Studies of Ligand-Receptor Interactions for Cyclic Aminocyclopentane Sulfonic Acid Derivatives

In silico molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. alrasheedcol.edu.iqbiointerfaceresearch.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

For cyclic aminocyclopentane sulfonic acid derivatives, docking studies would involve placing the molecule into the binding site of a specific protein target. The process calculates the binding affinity, often expressed as a binding energy (in kcal/mol), which indicates the stability of the ligand-receptor complex. biointerfaceresearch.comnih.gov Lower binding energies suggest a more favorable interaction.

These studies also provide a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's active site. alrasheedcol.edu.iqnih.gov For example, studies on other sulfonamide derivatives have shown binding energies ranging from -16.44 Kcal/mol to -20.70 Kcal/mol with their target proteins. nih.gov Another study on different ligands reported binding energies from -6.7 Kcal/mol to -8.7 Kcal/mol. biointerfaceresearch.com These values serve as a benchmark for evaluating the potential efficacy of new compounds.

Table 3: Illustrative Binding Energies from In Silico Docking Studies of Related Compounds

| Compound Type | Target Protein | Binding Energy (kcal/mol) | Reference |

| Schiff Base Sulfonamide Analogues | Cyclooxygenase-1 (COX-1) | -16.44 to -20.70 | nih.gov |

| Plumbagin and Piperine Derivatives | α-glucosidase | -6.7 to -8.7 | biointerfaceresearch.com |

| Sulfadiazine Derivatives | White Spot Syndrome Virus Protein | -6.20 to -6.90 | mdpi.com |

These computational approaches provide a foundational understanding of the chemical and physical properties of this compound and its derivatives, guiding the design of new molecules with specific biological activities.

Biological Activity and Mechanistic Investigations of Cyclic Aminocyclopentane Sulfonic Acids

Classification as Taurine Analogues and their Biological Significance

cis-2-Aminocyclopentane-1-sulfonic acid belongs to a class of compounds known as taurine analogues. Taurine, or 2-aminoethanesulfonic acid, is a highly abundant sulfur-containing amino acid in many excitable tissues, including the brain and muscles. nih.govnih.gov Its physiological functions are extensive, encompassing neurotransmission, membrane stabilization, osmoregulation, and the modulation of cellular calcium levels. nih.govmdpi.com The structural similarity of this compound to taurine, specifically the presence of both an amino group and a sulfonic acid group, forms the basis for its classification as a cyclic analogue. nih.govnih.gov Researchers investigate such analogues to understand the specific structural requirements for taurine-like activity and to develop tools that can interact more selectively with the systems that taurine modulates. The sulfonic acid group is a key feature, as its strong acidity distinguishes taurine and its analogues from other neuroactive amino acids that possess a carboxylic acid group. mdpi.comresearchgate.net

Modulation of Ion Transport Mechanisms

Cyclic aminocyclopentane sulfonic acid stereoisomers have been shown to modulate ATP-dependent calcium ion uptake, with their effects being highly dependent on their specific three-dimensional structure. Research conducted on rat retinal homogenates demonstrated a significant difference in potency between the cis and trans isomers of 2-aminocyclopentane-1-sulfonic acid. nih.gov

The trans isomer, (+/-)trans-2-Aminocyclopentanesulfonic acid (TAPS), is a potent inhibitor of ATP-dependent calcium ion uptake, with an IC50 value (the concentration required to inhibit 50% of the uptake) in the micromolar range. nih.govnih.gov In contrast, this compound (CAPS) was found to be a substantially less potent inhibitor, with an IC50 value in the millimolar range, indicating it is about 45 times less effective than its trans counterpart. nih.gov TAPS and its cyclohexane (B81311) analogue, TAHS, have been reported as the most potent inhibitors of this specific calcium uptake mechanism in the rat retinal preparation. nih.gov

Interestingly, the cyclohexane analogue, (+/-)cis-2-aminocyclohexane sulfonic acid (CAHS), was found to stimulate calcium uptake in the millimolar range, an effect similar to that of taurine itself. nih.gov This highlights the critical role that both the ring size (cyclopentane vs. cyclohexane) and the stereochemistry (cis vs. trans) play in determining the biological effect on this ion transport system.

| Compound | Abbreviation | Stereochemistry | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| This compound | CAPS | cis | 1780 ± 400 | nih.gov |

| trans-2-Aminocyclopentane-1-sulfonic acid | TAPS | trans | 39 ± 5 | nih.gov |

Applications in Advanced Chemical Biology Research

Development of Conformationally Constrained Probes for Biological Systems

The rigid cyclopentane (B165970) ring in cis-2-Aminocyclopentane-1-sulfonic acid significantly limits the molecule's conformational flexibility. This inherent rigidity is a desirable characteristic for designing molecular probes that can investigate the structural and functional aspects of biological systems, such as receptors and enzymes.

The principle behind using conformationally constrained analogues is to mimic the bioactive conformation of a natural ligand. By locking the pharmacophoric groups—in this case, the amino and sulfonic acid moieties—into a specific spatial arrangement, researchers can probe the geometric requirements of a ligand-binding site. For instance, related conformationally restricted GABA analogues, such as cis- and trans-4-aminocrotonic acid, have been used to study GABA neurotransmission. nih.gov These studies have demonstrated that different isomers can exhibit varied potencies and effects on GABA(A) receptor function and uptake, highlighting the importance of stereochemistry in molecular recognition. nih.gov

The incorporation of cyclic amino acids into peptides can also induce specific secondary structures, such as turns and helices. This strategy is employed to create peptidomimetics with enhanced stability and receptor affinity. The defined stereochemistry of this compound can be leveraged to create probes with predictable three-dimensional structures, which are crucial for mapping the binding pockets of proteins and understanding the molecular basis of their function.

Role in Structure-Activity Relationship (SAR) Studies for Cyclic Amino Sulfonic Acids

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. Cyclic amino sulfonic acids, including this compound, serve as important scaffolds in these investigations.

The systematic modification of a lead compound and the subsequent evaluation of the biological activity of the resulting analogues provide insights into the key molecular features required for a desired effect. The cyclopentane ring of this compound offers a rigid framework where the relative orientation of the amino and sulfonic acid groups is fixed. This allows for a more straightforward interpretation of SAR data, as conformational ambiguity is minimized.

Key aspects of SAR studies involving cyclic amino acids include:

Stereochemistry: The biological activity of chiral molecules can be highly dependent on their stereochemistry. Comparing the activity of the cis and trans isomers, as well as their individual enantiomers, can reveal the optimal three-dimensional arrangement for interaction with a biological target. For example, studies on trans-2-Phenylcycloproylamine (trans-PCPA) derivatives as inhibitors of lysine-specific demethylase 1 (LSD1) have shown that different isomers possess distinct inhibitory activities. nih.govnih.gov

Ring Size: The size of the cyclic scaffold can influence how well a molecule fits into a binding site. Comparing the activity of cyclopentane analogues with cyclobutane (B1203170) or cyclohexane (B81311) derivatives can provide information about the spatial constraints of the receptor. drugdesign.org Generally, an increase in ring size can lead to higher biological activity up to an optimal point. drugdesign.org

Functional Group Modification: The amino and sulfonic acid groups can be modified to explore their roles in binding. For instance, N-alkylation of the amino group or esterification of the sulfonic acid can indicate whether these groups are involved in hydrogen bonding or ionic interactions with the receptor.

Future Perspectives and Research Challenges

Exploration of Undiscovered Synthetic Routes for Cyclic Aminocyclopentane Sulfonic Acids

A primary hurdle in the study of cyclic aminocyclopentane sulfonic acids is the lack of established, efficient, and stereocontrolled synthetic methodologies. While syntheses for the corresponding carboxylic acid analogs, such as cispentacin, are known, the introduction of the sulfonic acid moiety presents a distinct set of challenges. Future research must focus on developing novel synthetic pathways.

Key challenges and research directions include:

Asymmetric Cyclization: Developing methods for the stereoselective formation of the cis-substituted cyclopentane (B165970) ring is paramount. Strategies such as tandem asymmetric conjugate addition-cyclization reactions, which have been successful for cyclic β-amino esters, could be adapted. nih.gov For instance, the conjugate addition of a chiral lithium amide to a suitable dienyl sulfonate ester could potentially construct the cyclic backbone with high stereocontrol.

Sulfonamide-to-Sulfonic Acid Conversion: Many promising cyclization strategies may first yield a sulfonamide, which is generally more stable and easier to form than a sulfonic acid. Robust and mild methods for the subsequent hydrolysis or conversion of a cyclic sulfonamide to the target sulfonic acid without compromising the ring's stereochemistry are needed.

Solid-Phase Synthesis: To facilitate the rapid generation of a library of analogs for screening, the development of solid-phase synthetic routes is crucial. A potential approach involves anchoring a precursor to a resin, performing sequential reactions including cyclization, and finally cleaving the desired cyclic amino sulfonic acid from the solid support. This methodology has been successfully applied to the synthesis of cyclic peptidosulfonamides and could be a template for future exploration. nih.gov

A comparison of potential precursor strategies highlights the synthetic hurdles.

| Synthetic Strategy | Precursor Type | Key Reaction Step | Potential Challenges |

| Tandem Conjugate Addition | Acyclic Dienyl Sulfonate | Intramolecular Enolate Cyclization | Synthesis of stable dienyl sulfonate precursor; control of competing side reactions. nih.gov |

| Ring-Closing Metathesis (RCM) | Diene with Amino & Sulfonate Groups | Olefin Metathesis | Catalyst compatibility with the sulfonic acid group; stereocontrol during precursor synthesis. researchgate.net |

| Solid-Phase Cyclization | Resin-Bound Linear Precursor | Intramolecular Nucleophilic Substitution | On-resin cyclization efficiency; final cleavage conditions affecting the sulfonic acid moiety. nih.gov |

Future breakthroughs will likely emerge from the intersection of organocatalysis, transition-metal-catalyzed reactions, and advanced protecting group strategies tailored for sulfur-containing functional groups. nih.govresearchgate.net

Design and Synthesis of Novel Cyclic Amino Sulfonic Acid Derivatives for Targeted Research

With a robust understanding of the structure-activity relationships (SAR) and molecular targets, the next frontier will be the rational design and synthesis of novel derivatives for targeted research applications. The rigid cis-aminocyclopentane sulfonic acid scaffold is an ideal starting point for creating highly specific molecular probes and potential therapeutic leads.

The core strategies for derivatization will likely involve:

Conformational Constraint: The synthesis of other cyclic scaffolds, such as cyclobutane (B1203170) or cyclohexane (B81311) rings, will help determine the optimal ring size for receptor interaction. nih.gov Furthermore, introducing substituents onto the cyclopentane ring can further restrict conformational freedom and probe interactions with specific pockets in a receptor binding site. nih.gov

Peptidomimetic Integration: Incorporating cyclic amino sulfonic acids as building blocks into peptides can create novel peptidomimetics with constrained folds. nih.govresearchgate.net These chimeras could be designed to mimic β-turns or other secondary structures, targeting protein-protein interactions that are difficult to address with traditional small molecules.

"Anchor Extension" Design: Using the cyclic amino sulfonic acid as a known "anchor" that binds to a specific site (e.g., the GABA binding site), researchers can computationally and synthetically "extend" the molecule with additional functionalities to engage adjacent regions of the target protein, thereby increasing affinity and selectivity. nih.gov

The goal is to create a toolbox of derivatives, each designed with a specific research question in mind—for example, a fluorescently tagged derivative to visualize receptor localization or a derivative with a photo-activatable cross-linker to permanently label its binding partners. upjs.sk

Advanced Computational Modeling for Predictive Biology in the Context of Cyclic Amino Sulfonic Acids

Given the synthetic challenges, the use of advanced computational modeling will be indispensable for accelerating the research and development cycle for this class of compounds. In silico methods can provide predictive insights into structure, bioactivity, and mechanism, allowing researchers to prioritize the most promising synthetic targets.

Key computational challenges and opportunities include:

Conformational Analysis: Accurately predicting the solution-phase conformational ensemble of these flexible five-membered rings is non-trivial. Molecular dynamics (MD) simulations, particularly enhanced sampling techniques like replica-exchange molecular dynamics (REMD), will be essential to understand the preferred shapes of these molecules, which dictates their interaction with biological targets. nih.govrsc.org

Quantum Mechanics (QM) and Molecular Docking: High-level QM calculations can determine the precise electronic structure and reactivity of the sulfonic acid group. This information can be used to parameterize more efficient force fields for MD and to perform highly accurate docking studies to predict the binding mode and affinity of these compounds to target receptors like the GABAA receptor. nih.gov

Predictive Bioactivity Modeling: As experimental data becomes available, quantitative structure-activity relationship (QSAR) and machine learning models can be developed. nih.gov By analyzing the properties of a series of synthesized derivatives and their measured biological activities, these models can learn to predict the activity of new, unsynthesized compounds, thereby guiding the design process. technologynetworks.comresearchgate.net

The following table summarizes various computational tools and their specific applications in the context of cyclic amino sulfonic acid research.

| Computational Method | Application | Research Question Addressed |

| Molecular Dynamics (MD) Simulation | Predicts the 3D structural ensemble in solution. | What are the most stable conformations of the molecule? nih.govnih.gov |

| Docking and Scoring | Predicts binding mode and affinity to a protein target. | How does the compound fit into the GABA receptor binding site? researchgate.net |

| QSAR/Machine Learning | Predicts biological activity based on molecular descriptors. | Which novel derivative is most likely to be a potent agonist? nih.govtechnologynetworks.com |

| DFT/Quantum Mechanics | Calculates electronic properties and reaction energies. | What is the charge distribution on the sulfonic acid group? researchgate.net |

Ultimately, a synergistic "design-build-test-learn" cycle, where computational predictions guide synthetic efforts and experimental results feed back to refine the predictive models, will be the most efficient path forward. nih.gov This integrated approach holds the key to unlocking the scientific and therapeutic potential of cis-2-aminocyclopentane-1-sulfonic acid and its derivatives.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing cis-2-Aminocyclopentanecarboxylic acid in academic laboratories?

- Methodological Answer : Synthesis typically involves cyclization of precursors such as cyclopentene derivatives followed by functionalization with sulfonic and amino groups. Key steps include:

- Precursor selection : Cyclopentene derivatives (e.g., cyclopentanecarboxylic acid analogs) are common starting materials .

- Chiral resolution : Optical purity (≥98% ee) can be achieved using chiral catalysts or chromatography, as demonstrated in structurally related compounds like (1R,3S)-3-Aminocyclopentanecarboxylic acid .

- Characterization : Validate purity via melting point analysis (e.g., mp 172–192°C for related analogs) and spectroscopic methods (NMR, FT-IR) .

Q. How should researchers purify cis-2-Aminocyclopentanecarboxylic acid to ensure high enantiomeric purity?

- Methodological Answer :

- Chromatographic methods : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) for enantiomer separation.

- Recrystallization : Optimize solvent systems (e.g., ethanol/water mixtures) to isolate crystals with ≥98% ee, as observed in similar cyclopentane derivatives .

- Validation : Confirm purity via polarimetry or circular dichroism (CD) spectroscopy .

Q. What are the critical solubility properties of cis-2-Aminocyclopentanecarboxylic acid for experimental design?

- Methodological Answer :

- Solvent screening : Test polar solvents (water, DMSO) and organic solvents (ethanol, acetonitrile).

- pH-dependent solubility : Adjust pH to exploit zwitterionic behavior; solubility typically increases in acidic or basic conditions due to protonation/deprotonation of amino and sulfonic groups.

- Reference data : Compare with structurally similar compounds like 8-Amino-1-naphthalenesulfonic acid, which exhibits pH-dependent solubility in aqueous systems .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported enantiomeric purity across studies?

- Methodological Answer :

- Analytical cross-validation : Combine chiral HPLC with mass spectrometry (MS) or nuclear Overhauser effect (NOE) NMR to confirm stereochemistry.

- Contradiction analysis : Systematically compare experimental conditions (e.g., chiral stationary phases, mobile phases) from conflicting studies, as outlined in qualitative research frameworks .

- Benchmarking : Use optical purity standards (e.g., 98% ee for (1R,3S)-3-Aminocyclopentanecarboxylic acid) as reference points .

Q. What computational methods are recommended for modeling the conformational stability of cis-2-Aminocyclopentanecarboxylic acid?

- Methodological Answer :

- Molecular dynamics (MD) : Simulate solvent interactions and temperature effects using software like GROMACS or AMBER.

- Density functional theory (DFT) : Calculate energy minima for chair and twist conformations of the cyclopentane ring.

- Validation : Cross-check results with crystallographic data from databases like NIST Chemistry WebBook .

Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated stability testing : Expose the compound to pH 2–12 buffers and temperatures (25–60°C) for 1–4 weeks.

- Degradation monitoring : Use HPLC to track decomposition products and kinetic modeling to predict shelf-life.

- Safety considerations : Follow guidelines for handling hygroscopic or thermally unstable sulfonic acids, including proper ventilation and PPE .

Q. What strategies are effective for retrieving and synthesizing fragmented literature data on this compound?

- Methodological Answer :

- Semantic search tools : Use SciFinder with Boolean operators (e.g., "cis-2-Aminocyclopentanecarboxylic acid AND synthesis") and filter by "Concept" to prioritize relevant studies .

- Database cross-referencing : Validate CAS Registry Numbers (e.g., 71830-07-4 for analogs) against PubChem and NIST .

- Contradiction mapping : Apply frameworks from qualitative research to categorize conflicting data (e.g., experimental vs. computational results) .

Key Recommendations for Researchers

- Safety : Always consult Safety Data Sheets (SDS) for handling protocols, especially for sulfonic acids and amino derivatives .

- Reproducibility : Document chiral resolution and characterization steps in detail to address reproducibility crises.

- Data Sharing : Adhere to ACS guidelines for depositing spectral data in open-access repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.